3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine

Overview

Description

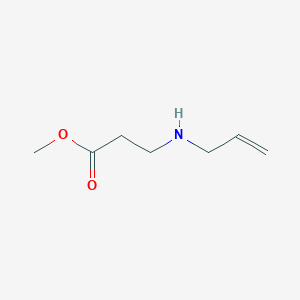

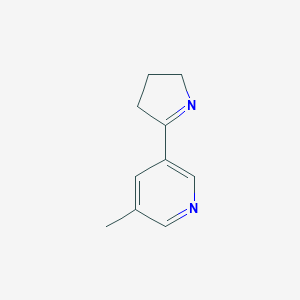

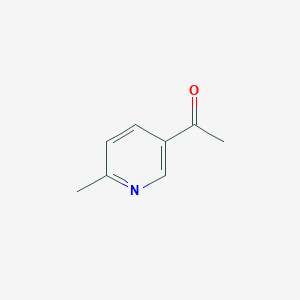

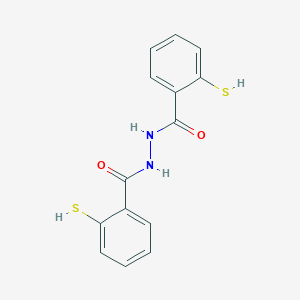

“3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine” is a chemical compound with the molecular formula C9H10N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-pyrroles has been reported in the literature. One method involves the hydrogenation and cyclization of nitro ketones, which are easily accessible from three components: a ketone, an aldehyde, and a nitroalkane . Another method involves the one-stage condensation of 6-(arylamino)pyrimidine-2,4(1H,3H)-diones with pyrrolidin-2-one .Molecular Structure Analysis

The molecular structure of “3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine” consists of a pyrrole ring fused to a pyridine ring . The molecular weight of this compound is 146.1891 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine” include a boiling point of 244.7±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications

Metabolite of Nicotine

5-Methyl Myosmine is a metabolite of Nicotine . This means it is a product of the metabolic process of nicotine, a primary addictive substance found in tobacco .

Tobacco Alkaloid

Myosmine is an alkaloid found in tobacco and other plants . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties.

Inhibition of Aromatase

Myosmine inhibits aromatase more potently than nicotine . Aromatase is an enzyme involved in the production of estrogen that plays a key role in the growth of certain types of breast cancer cells.

Dopamine Release

Myosmine releases dopamine in adult but not adolescent rats . Dopamine is a type of neurotransmitter, which is a substance that nerves use to send messages to one another. It’s responsible for many functions, including memory, sleep, mood, pleasurable reward, behavior, and cognition.

Nicotine-like Behavioral Effects

Recent studies have found that non-nicotine tobacco constituents can also produce nicotine-like behavioral effects . Myosmine, being structurally similar to nicotine, can either fully or partially mimic nicotine’s addiction-related effects .

Determination of Myosmine in Cigarettes

A selective method for the determination of myosmine (a tobacco alkaloid) was developed using molecularly imprinted polymers (MIPs) based on Fe3O4@SiO2 and PAMAM dendrimers . The MIPs have been used for the determination of myosmine in cigarettes, and the recovery range was 84.2–93.5%, with RSD values in the range 0.41–3.1% . This method combines advantages of simple preparation and remarkable selectivity, which gives it excellent application prospects for the sensitive determination of trace myosmine in tobacco products .

Future Directions

The future directions for research on “3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine” could include further investigation into its potential biological activities, such as its antiviral properties . Additionally, more research could be conducted to explore its chemical reactivity and potential applications in organic synthesis .

Mechanism of Action

Target of Action

5-Methyl Myosmine, also known as 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine, is a minor tobacco alkaloid . It is chemically related to nicotine . The primary targets of 5-Methyl Myosmine are the aromatase enzymes and the dopamine receptors in the human body .

Mode of Action

5-Methyl Myosmine interacts with its targets in a couple of ways. It inhibits aromatase enzymes, which are involved in the conversion of androgens to estrogens . This inhibition is sevenfold more potent than that of nicotine . Additionally, 5-Methyl Myosmine releases dopamine, a neurotransmitter associated with pleasure and reward, in adult rats .

Biochemical Pathways

The biochemical pathways affected by 5-Methyl Myosmine are primarily those involving the metabolism of estrogens and the release of dopamine. By inhibiting aromatase enzymes, 5-Methyl Myosmine can potentially disrupt the normal balance of hormones in the body . The release of dopamine can affect mood and behavior .

Pharmacokinetics

It is known that 5-methyl myosmine can be metabolized in the body .

Result of Action

The inhibition of aromatase by 5-Methyl Myosmine could potentially lead to a decrease in the levels of estrogen in the body . This could have various effects, depending on the individual’s gender, age, and overall health. The release of dopamine could lead to changes in mood and behavior .

Action Environment

The action, efficacy, and stability of 5-Methyl Myosmine can be influenced by various environmental factors. For example, the presence of other substances, such as other tobacco alkaloids, could potentially affect the action of 5-Methyl Myosmine . Additionally, factors such as pH and temperature could potentially affect the stability of 5-Methyl Myosmine .

properties

IUPAC Name |

3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8-5-9(7-11-6-8)10-3-2-4-12-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZJZUAPDXWXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2=NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508852 | |

| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine | |

CAS RN |

102780-52-9 | |

| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)

![Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B16531.png)